

Spectroscopic Analysis of Cyclohex-4-ene-1,2-dicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: Cyclohex-4-ene-1,2-dicarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of **Cyclohex-4-ene-1,2-dicarboxylic acid**. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, offering detailed spectroscopic information and the methodologies for its acquisition.

Introduction

Cyclohex-4-ene-1,2-dicarboxylic acid is a cyclohexene derivative with two carboxylic acid functional groups. It exists as two geometric isomers, cis and trans, which exhibit distinct physical, chemical, and spectroscopic properties. The structural elucidation and differentiation of these isomers are crucial for their application in various fields, including polymer chemistry and as building blocks in organic synthesis. This guide focuses on the key spectroscopic techniques used for the characterization of these isomers: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the spectroscopic data for both cis- and trans-**Cyclohex-4-ene-1,2-dicarboxylic acid**. The data is summarized in clear, tabular formats to facilitate easy comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both ^1H and ^{13}C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

^1H NMR Data

Isomer	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
cis	Olefinic ($\text{CH}=\text{CH}$)	~5.7	m	-
Methine ($\text{CH}-\text{COOH}$)	~3.1	m	-	
Allylic (CH_2)	~2.5	m	-	
Carboxylic Acid (COOH)	>10	br s	-	
trans	Olefinic ($\text{CH}=\text{CH}$)	~5.6	m	-
Methine ($\text{CH}-\text{COOH}$)	~2.8	m	-	
Allylic (CH_2)	~2.3	m	-	
Carboxylic Acid (COOH)	>10	br s	-	

^{13}C NMR Data

Isomer	Carbon Assignment	Chemical Shift (δ , ppm)
cis	Carboxylic Acid (C=O)	~175
Olefinic (C=C)		~125
Methine (CH-COOH)		~41
Allylic (CH ₂)		~25
trans	Carboxylic Acid (C=O)	~176
Olefinic (C=C)		~126
Methine (CH-COOH)		~43
Allylic (CH ₂)		~27

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for the isomers of **Cyclohex-4-ene-1,2-dicarboxylic acid** are presented below.

Isomer	Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
cis / trans	O-H (Carboxylic Acid)	Stretching	3300-2500	Broad, Strong
C-H (sp ²)	Stretching	3100-3000	Medium	
C-H (sp ³)	Stretching	3000-2850	Medium	
C=O (Carboxylic Acid)	Stretching	1720-1680	Strong	
C=C (Alkene)	Stretching	1650-1630	Medium to Weak	
C-O	Stretching	1320-1210	Strong	
O-H	Bending	1440-1395	Medium	
=C-H	Bending (out-of-plane)	730-665	Strong	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Cyclohex-4-ene-1,2-dicarboxylic acid**, with a molecular weight of 170.16 g/mol, the mass spectrum can be used to confirm the molecular formula and gain insights into its structure.

Isomer	m/z	Relative Intensity (%)	Proposed Fragment
cis / trans	170	Variable	$[M]^+$ (Molecular Ion)
152	Variable	$[M - H_2O]^+$	
126	Variable	$[M - CO_2]^+$	
108	Variable	$[M - CO_2 - H_2O]^+$	
91	Variable	$[C_7H_7]^+$ (Tropylium ion)	
79	High	$[C_6H_7]^+$	

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the **Cyclohex-4-ene-1,2-dicarboxylic acid** isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or D_2O). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- 1H NMR Acquisition: Standard acquisition parameters are used, including a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired using a $30-45^\circ$ pulse width and a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of quaternary carbons. A larger number of scans is typically required compared to 1H NMR.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

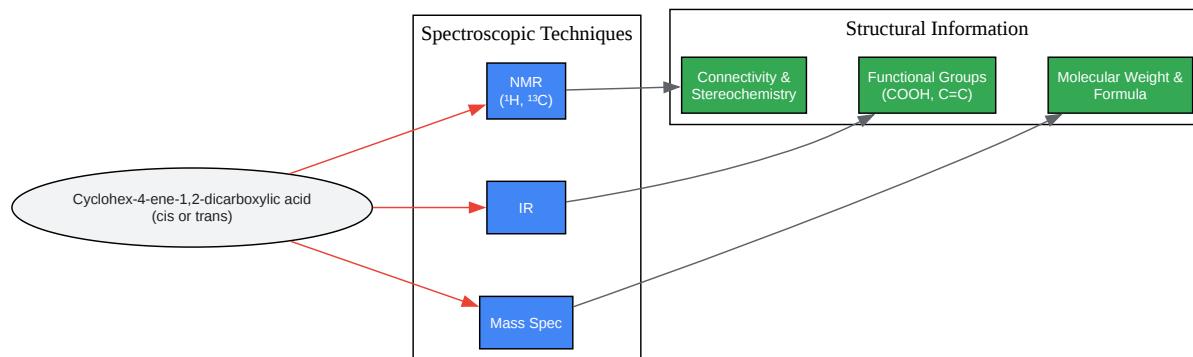
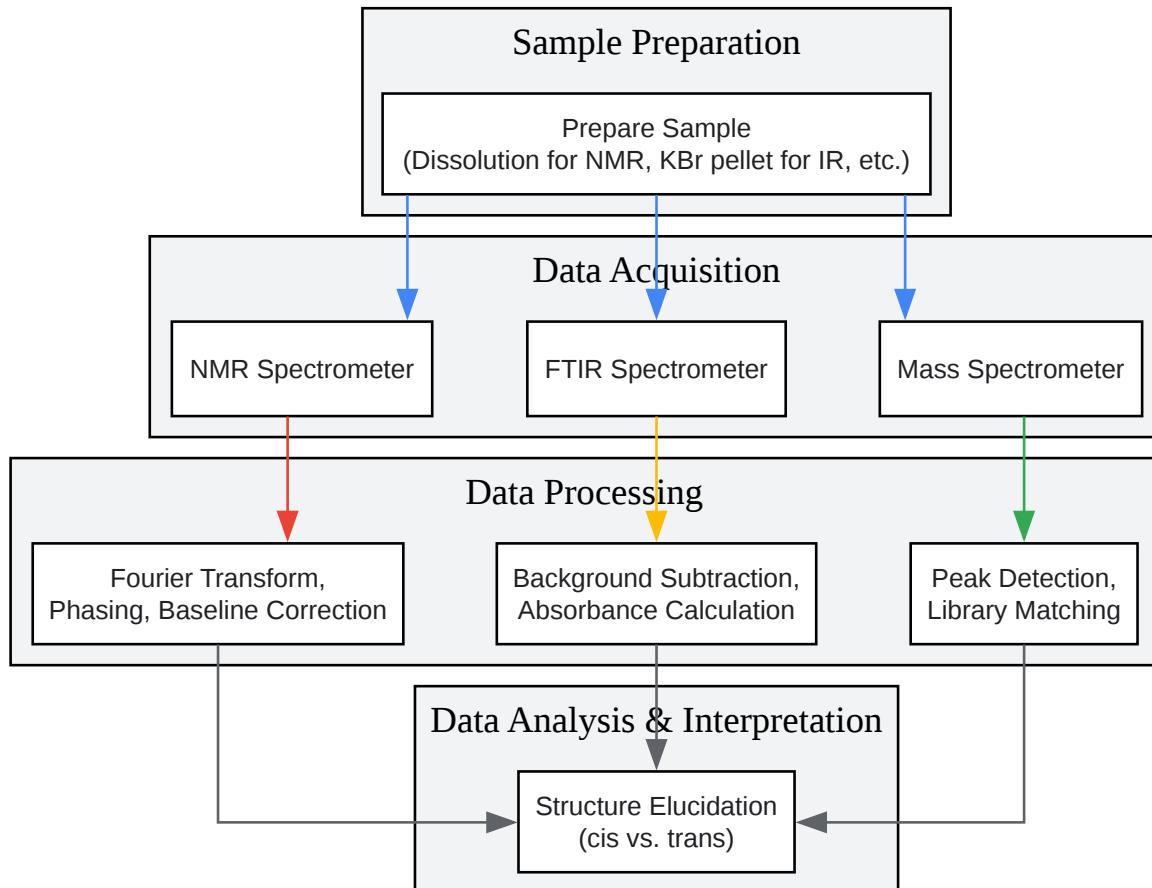
- Sample Preparation:
 - KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The absorbance spectrum is plotted against wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS analysis, the carboxylic acid may need to be derivatized (e.g., esterified) to increase its volatility.
- Ionization Method: Electron Ionization (EI) is a common method for this type of compound. The sample is bombarded with a high-energy electron beam (typically 70 eV).
- Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight) is used.
- Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range (e.g., 40-300 amu).
- Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions as a function of their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques in characterizing **Cyclohex-4-ene-1,2-dicarboxylic acid**.



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